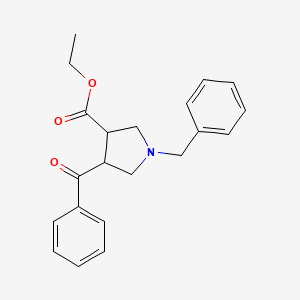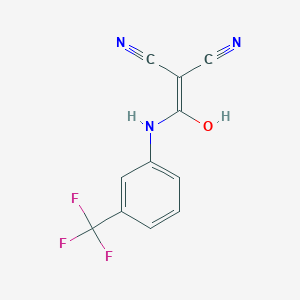
(Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, an amino group, and a dicarbonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions . The subsequent steps include the formation of the amino group and the dicarbonitrile moiety through reactions with appropriate amines and nitriles under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
(Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the reactions .
Major Products Formed
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, (Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile is investigated for its potential as a pharmaceutical intermediate. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of drug molecules, making this compound a valuable precursor in drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its unique chemical properties make it suitable for the development of pesticides, herbicides, and advanced materials with improved performance characteristics .
作用机制
The mechanism of action of (Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and enzymes, leading to increased efficacy and selectivity in its biological activities . The amino and dicarbonitrile groups further contribute to its binding affinity and reactivity with target molecules.
相似化合物的比较
Similar Compounds
Similar compounds include other trifluoromethyl-substituted phenyl derivatives, such as:
- (Trifluoromethyl)benzene
- (Trifluoromethyl)aniline
- (Trifluoromethyl)phenylacetonitrile
Uniqueness
What sets (Hydroxy((3-(trifluoromethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile apart from these similar compounds is the presence of both the hydroxy and dicarbonitrile groups, which provide additional sites for chemical modification and enhance its reactivity and versatility in various applications.
属性
IUPAC Name |
2-[hydroxy-[3-(trifluoromethyl)anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)8-2-1-3-9(4-8)17-10(18)7(5-15)6-16/h1-4,17-18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRPWTACKFFGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=C(C#N)C#N)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
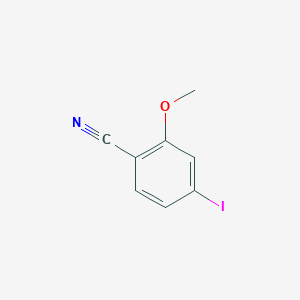
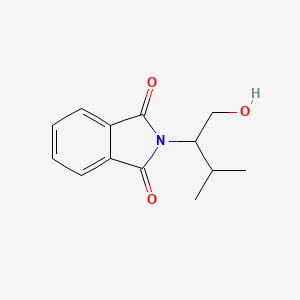
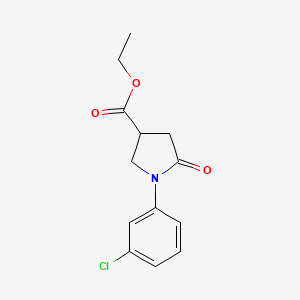
![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)
![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)
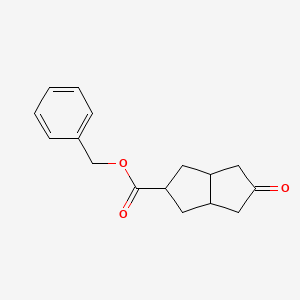
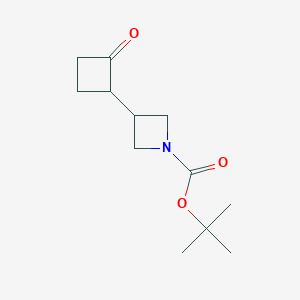
![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine hydrochloride](/img/structure/B6337118.png)
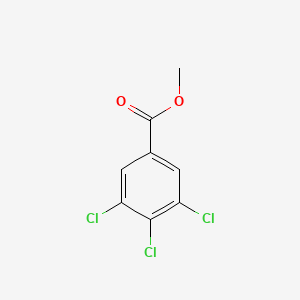
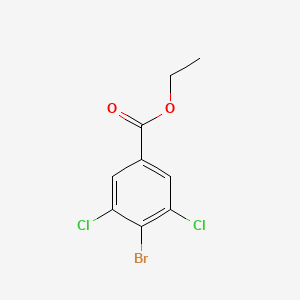
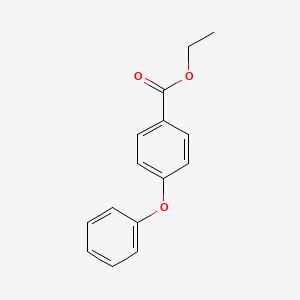
![Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]-](/img/structure/B6337146.png)

